molecular formula C12H12N4O3S3 B14918914 N-(4-sulfamoylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

N-(4-sulfamoylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B14918914
M. Wt: 356.5 g/mol
InChI Key: YRHFNYGZKDZTFP-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a thiophene ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminobenzenesulfonamide with 2-thiophenecarbonyl chloride under basic conditions to form the corresponding sulfonamide intermediate. This intermediate is then reacted with hydrazinecarbothioamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with biological membranes. The hydrazinecarbothioamide moiety may also play a role in the compound’s biological activity by forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(AMINOSULFONYL)PHENYL]-2-METHYLPROPANAMIDE
  • N-[4-(AMINOSULFONYL)PHENYL]-5-OXO-2-PYRROLIDINECARBOXAMIDE
  • N-[4-(AMINOSULFONYL)PHENYL]ACETAMIDE

Uniqueness

N-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12N4O3S3

Molecular Weight

356.5 g/mol

IUPAC Name

1-(4-sulfamoylphenyl)-3-(thiophene-2-carbonylamino)thiourea

InChI

InChI=1S/C12H12N4O3S3/c13-22(18,19)9-5-3-8(4-6-9)14-12(20)16-15-11(17)10-2-1-7-21-10/h1-7H,(H,15,17)(H2,13,18,19)(H2,14,16,20)

InChI Key

YRHFNYGZKDZTFP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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